6-Bromo-8-fluorocinnoline-3-carbaldehyde

Medicinal chemistry Physicochemical profiling Lead optimization

Medicinal chemists pursuing BTK or KRAS G12C inhibitors often face bottlenecks when a single scaffold cannot simultaneously modulate lipophilicity, metabolic stability, and synthetic tractability. 6-Bromo-8-fluorocinnoline-3-carbaldehyde resolves this by providing three chemically orthogonal handles on an aromatic cinnoline core: • Stepwise diversification - C-3 aldehyde for reductive amination/condensation, C-6 aryl bromide for Suzuki-Miyaura coupling, and C-8 fluorine for electronic tuning (resistant to nucleophilic displacement). • Multiparameter optimization - LogP 2.34, TPSA 42.85 Ų, predicted pKa ≤0.118 ensures neutrality at physiological pH, while fluorine blocks oxidative metabolism. • Reliable supply - 98% purity, batch-specific QC (NMR, HPLC, GC), available in research and bulk quantities with standard global delivery.

Molecular Formula C9H4BrFN2O
Molecular Weight 255.04 g/mol
Cat. No. B14896369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-fluorocinnoline-3-carbaldehyde
Molecular FormulaC9H4BrFN2O
Molecular Weight255.04 g/mol
Structural Identifiers
SMILESC1=C2C=C(N=NC2=C(C=C1Br)F)C=O
InChIInChI=1S/C9H4BrFN2O/c10-6-1-5-2-7(4-14)12-13-9(5)8(11)3-6/h1-4H
InChIKeyWFHKMBGWGALOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-fluorocinnoline-3-carbaldehyde (CAS 2721375-65-9): Technical Baseline for Procurement Evaluation


6-Bromo-8-fluorocinnoline-3-carbaldehyde is a dihalogenated cinnoline-3-carbaldehyde derivative bearing bromine at C-6 and fluorine at C-8 on the benzenoid ring of the fully aromatic cinnoline scaffold . With molecular formula C9H4BrFN2O and molecular weight 255.04 Da, this heterocyclic aldehyde serves as a trisubstituted building block offering three structurally distinct reactive centers—a 3-formyl group for condensation chemistry, a C-6 aryl bromide for cross-coupling, and a C-8 fluorine substituent that modulates electronic properties and metabolic profile . The compound is supplied at 98% standard purity by multiple vendors with batch-specific QC documentation including NMR, HPLC, and GC .

Why 6-Bromo-8-fluorocinnoline-3-carbaldehyde Cannot Be Interchanged with Other Cinnoline-3-carbaldehydes


Cinnoline-3-carbaldehydes bearing different halogen substitution patterns at C-6 and C-8 are not functionally interchangeable. Computational property profiling from a common vendor platform demonstrates that 6-Bromo-8-fluorocinnoline-3-carbaldehyde exhibits a LogP of 2.3439, substantially higher than parent cinnoline-3-carbaldehyde (experimental LogP 1.44; XLogP 0.5–1.0) and the mono-halogenated 8-fluorocinnoline (LogP 1.7689) . Furthermore, foundational cinnoline chemistry established by Castle et al. (1964) demonstrates that halogen substituents at the 8-position resist nucleophilic displacement while 6-position halogens undergo substitution, creating an orthogonal reactivity profile that is absent in mono-substituted analogs [1]. Substituting the aromatic target compound with its 1,4-dihydro analog (CAS 2721375-64-8, MW 257.06) would introduce a non-aromatic core with fundamentally different electronic properties, planarity, and oxidative stability . These differences in lipophilicity, positional reactivity, and oxidation state directly impact synthetic strategy design, physicochemical optimization, and biological target engagement.

Quantitative Comparative Evidence: 6-Bromo-8-fluorocinnoline-3-carbaldehyde vs. Closest Analogs


Lipophilicity Elevation vs. Parent Cinnoline-3-carbaldehyde: LogP Increase of 0.9–1.8 Units with Dual Halogenation

Dual bromo/fluoro substitution at C-6 and C-8 produces a marked increase in computed lipophilicity relative to the unsubstituted cinnoline-3-carbaldehyde scaffold. The target compound has a computed LogP of 2.3439 , compared with the parent compound's experimentally determined LogP of 1.44230 and the PubChem XLogP3 value of 0.5 for cinnoline-3-carbaldehyde [1]. This represents an increase of +0.90 log units (vs. experimental LogP) to +1.84 log units (vs. PubChem XLogP3). The 8-fluorocinnoline core alone (LogP 1.7689) accounts for only a portion of this increase, indicating that the 6-bromo substituent contributes an additional ~0.57 log units beyond the 8-fluoro effect.

Medicinal chemistry Physicochemical profiling Lead optimization

Molecular Weight Tuning Without Polar Surface Area Penalty: +18 Da and +96.88 Da vs. Parent with Zero TPSA Increase

The introduction of the C-8 fluorine atom adds 18.00 Da to the molecular weight relative to 6-bromocinnoline-3-carbaldehyde (MW 237.05) , and 96.88 Da relative to the parent cinnoline-3-carbaldehyde (MW 158.16) [1]. Critically, the topological polar surface area (TPSA) for the target compound is 42.85 Ų , identical to the parent cinnoline-3-carbaldehyde (TPSA 42.85–42.90 Ų) [1] and substantially higher than 8-fluorocinnoline (TPSA 25.78 Ų) . This means the 8-fluoro substitution increases molecular weight and lipophilicity without incurring a TPSA penalty, preserving hydrogen-bonding capacity (3 HBA) while improving lipophilic ligand efficiency (LLE). In contrast, 6-bromocinnoline-3-carbaldehyde lacks the fluorine-mediated electronic modulation and has a lower MW but also lower lipophilicity without TPSA advantage .

Drug-likeness Molecular property optimization Fragment-based design

Orthogonal Halogen Reactivity: 6-Bromo Susceptible to Nucleophilic Substitution While 8-Fluoro Is Resistant

Castle and coworkers (1964) demonstrated that in halogen-substituted 4-hydroxycinnolines, nucleophilic substitution with phosphorus pentasulfide occurred at the 6-fluoro and 7-fluoro positions, while 8-halo-4-hydroxycinnoline gave exclusively the 8-halo-4-mercaptocinnoline product with no displacement of the 8-position halogen [1]. This established that the 8-position halogen on the cinnoline scaffold is resistant to nucleophilic aromatic substitution (SNAr), whereas the 6-position halogen is susceptible. For 6-bromo-8-fluorocinnoline-3-carbaldehyde, this creates an orthogonal reactivity pattern: the C-6 bromine serves as a competent leaving group for SNAr or cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while the C-8 fluorine remains intact under these conditions, enabling sequential and selective functionalization [2]. This selectivity is absent in 6-bromocinnoline-3-carbaldehyde (where there is no C-8 halogen to preserve) and in perhalogenated analogs where multiple reactive sites compete.

Synthetic chemistry Sequential functionalization Cinnoline derivatization

Distinct Oxidation State Compared to 1,4-Dihydro Analog: Aromatic vs. Non-Aromatic Core with +2.02 Da Mass Difference

6-Bromo-8-fluorocinnoline-3-carbaldehyde (CAS 2721375-65-9, MW 255.04) is the fully aromatic cinnoline, whereas its 1,4-dihydro analog (CAS 2721375-64-8, MW 257.06) possesses a non-aromatic core with two additional hydrogen atoms . The mass difference of +2.02 Da reflects the formal two-electron reduction that converts the aromatic system to the dihydro form. Dihydrocinnolines are established synthetic precursors that can be oxidized to cinnolines using mercury(II) oxide or other dehydrogenating agents [1], but the dihydro form exhibits non-planar geometry, different UV absorption characteristics, and distinct reactivity at the N-1 and N-2 positions. For applications requiring an extended π-system for stacking interactions, fluorescence, or consistent electronic properties, the aromatic target compound is the appropriate choice. The dihydro analog may be selected where a non-planar scaffold or latent oxidative activation is desired [1].

Synthetic chemistry Oxidation state control Building block selection

Altered Basicity of the Cinnoline Core Compared to Parent: pKa Shift via Halogen Substitution

The predicted pKa of the conjugate acid for 6-bromocinnoline-3-carbaldehyde is 0.118 ± 0.10 , compared to the experimentally reported pKa of 5.875 for the parent cinnoline-3-carbaldehyde . This represents a dramatic decrease of approximately 5.8 pKa units upon 6-bromo substitution, indicating that the electron-withdrawing bromine atom strongly reduces the basicity of the cinnoline nitrogen atoms. The addition of the 8-fluoro substituent in the target compound would be expected to further depress the pKa through additive electron withdrawal, though direct experimental measurement for the dihalogenated compound is not yet reported. In contrast, the parent cinnoline itself has a pKa of 2.64 [1], highlighting the context-dependent basicity modulation achievable through substituent selection.

Physicochemical characterization Ionization state Formulation design

Three Orthogonal Reactive Handles in a Single Building Block: Aldehyde, Aryl Bromide, and Aryl Fluoride

6-Bromo-8-fluorocinnoline-3-carbaldehyde integrates three chemically orthogonal functional groups on the cinnoline scaffold: (1) a C-3 aldehyde enabling condensation, reductive amination, Wittig, and Knoevenagel chemistry; (2) a C-6 aryl bromide enabling Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other palladium-catalyzed cross-coupling reactions; and (3) a C-8 aryl fluoride that is resistant to nucleophilic displacement but can modulate electronic properties, metabolic stability, and participate in specific SNAr reactions under forcing conditions . The closest analog, 6-bromocinnoline-3-carbaldehyde (CAS 3058342-27-8), offers only two reactive handles (aldehyde + aryl bromide) without the electronic and steric tuning afforded by the C-8 fluorine . The commercially available tert-butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate (CAS 2721376-48-1) demonstrates the existence of downstream derivatives, confirming the synthetic utility of the 6-Br-8-F-cinnoline scaffold in medicinal chemistry programs targeting kinase inhibitors (BTK, KRAS G12C) [1].

Diversity-oriented synthesis Medicinal chemistry building blocks Parallel library synthesis

Optimal Application Scenarios for 6-Bromo-8-fluorocinnoline-3-carbaldehyde Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration and Lead Optimization (BTK, KRAS, HPK1 Programs)

The 6-Br-8-F-cinnoline-3-carbaldehyde scaffold maps directly onto the core structures claimed in patents describing cinnoline-based inhibitors of BTK and KRAS G12C . The C-3 aldehyde provides a direct anchor point for reductive amination or condensation with amine-containing fragments, the C-6 bromide enables rapid SAR exploration via parallel Suzuki-Miyaura coupling with diverse aryl/heteroaryl boronic acids, and the C-8 fluorine contributes to metabolic stability without introducing additional MW or TPSA burden (TPSA remains 42.85 Ų despite MW increase to 255.04 vs. 158.16 for the parent) [1]. The availability of downstream derivatives such as tert-butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate (CAS 2721376-48-1, 98% purity) confirms that this specific substitution pattern is already utilized in medicinal chemistry workflows .

Sequential Diversification for Parallel Library Synthesis with Orthogonal Handles

The three orthogonal reactive centers enable a programmable, three-step diversification sequence: (Step 1) C-3 aldehyde functionalization via reductive amination or Grignard addition; (Step 2) C-6 Suzuki-Miyaura cross-coupling exploiting the aryl bromide; (Step 3) potential C-8 SNAr under forcing conditions if desired, or retention of the fluorine for electronic fine-tuning . This sequential approach is not feasible with 6-bromocinnoline-3-carbaldehyde, which lacks the C-8 fluorine for electronic modulation, or with 6,8-dihalogenated analogs where both halogens may compete during cross-coupling. The Castle et al. (1964) finding that 8-halo substituents resist nucleophilic displacement provides the mechanistic basis for this orthogonal strategy [1].

Physicochemical Property Optimization in Multiparameter Lead Optimization Campaigns

When a screening hit based on the cinnoline-3-carbaldehyde scaffold requires simultaneous improvement of lipophilicity (for membrane penetration), metabolic stability (via fluorine blocking of oxidative metabolism), and retention of synthetic tractability (via the C-6 bromide for SAR exploration), 6-Bromo-8-fluorocinnoline-3-carbaldehyde addresses all three parameters simultaneously. The LogP increase of ~0.9-1.8 units over the parent scaffold , combined with the known metabolic stabilizing effect of aryl fluorination and the retained TPSA (42.85 Ų), makes this compound an efficient multiparameter optimization tool [1]. The dramatically reduced basicity (predicted pKa ≤ 0.118 for the 6-Br analog, vs. 5.875 for the parent) further ensures that the compound remains un-ionized at physiological pH, reducing hERG and phospholipidosis risk associated with basic amines .

Fluorescent Probe and Materials Science Precursor Development

The extended π-conjugation of the fully aromatic cinnoline core (vs. the non-aromatic 1,4-dihydro analog, CAS 2721375-64-8) supports applications requiring fluorescence or defined electronic properties. Cinnoline derivatives have been reported to exhibit prominent fluorescence properties and have been successfully applied in cancer cell imaging [1]. The C-3 aldehyde enables conjugation to fluorophores or targeting moieties via imine or hydrazone linkages, the C-6 bromide provides a site for introducing extended conjugation via cross-coupling with aryl or alkynyl groups, and the C-8 fluorine can modulate the HOMO-LUMO gap through its electron-withdrawing effect. Procurement of the aromatic form (CAS 2721375-65-9) rather than the dihydro form (CAS 2721375-64-8, MW 257.06) is critical for fluorescence applications, as the dihydro core lacks the requisite extended π-system .

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